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Introduction
Lactate dehydrogenase (LDH) is a critical metabolic enzyme that catalyzes the interconversion

of pyruvate and lactate, playing a central role in anaerobic glycolysis. In many cancer cells,

LDH activity is upregulated to support rapid proliferation and survival, making it a compelling

target for therapeutic intervention. MS6105 is a potent and selective Proteolysis Targeting

Chimera (PROTAC) that induces the degradation of both LDHA and LDHB isoforms.[1][2][3][4]

As a heterobifunctional molecule, MS6105 recruits the von Hippel-Lindau (VHL) E3 ubiquitin

ligase to the LDH protein, leading to its ubiquitination and subsequent degradation by the

proteasome.[1] This application note provides a comprehensive guide for utilizing MS6105 to

investigate LDH-dependent pathways in cancer cells.

MS6105: Mechanism of Action and Biological
Activity
MS6105 efficiently degrades both LDHA and LDHB in a time- and concentration-dependent

manner.[1][2] This degradation leads to a significant reduction in cancer cell proliferation.[5]

The targeted degradation of LDH disrupts the cancer cells' ability to perform aerobic glycolysis

(the Warburg effect), impacting cellular metabolism and downstream signaling pathways.
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Quantitative Data Summary
The following tables summarize the key quantitative data for MS6105's activity in pancreatic

cancer cell lines.

Table 1: Degradation and Anti-proliferative Activity of MS6105

Parameter Cell Line Value Reference

DC₅₀ (LDHA) PANC-1 38 nM [5]

DC₅₀ (LDHB) PANC-1 74 nM [5]

GI₅₀ PANC-1 16.1 µM [5]

GI₅₀ MiaPaca2 12.2 µM [5]

DC₅₀: Concentration for 50% maximal degradation. GI₅₀: Concentration for 50% growth

inhibition.

Signaling Pathways and Experimental Workflows
The degradation of LDH by MS6105 has profound effects on cellular metabolism and signaling.

Key pathways affected include glycolysis, the NAD⁺/NADH ratio, and the expression of

hypoxia-inducible factor 1-alpha (HIF-1α) and c-Myc. The following diagrams illustrate these

relationships and the general workflow for investigating the effects of MS6105.
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MS6105 Mechanism of Action and Downstream Effects

PROTAC-mediated Degradation

Metabolic Consequences

Downstream Signaling

MS6105

Ternary Complex
(LDH-MS6105-VHL)

Binds

LDHA / LDHB

Binds

VHL E3 Ligase

Recruited

Ubiquitination

Induces

Proteasome

Targets for

LDH Degradation

Pyruvate

Inhibits conversion to Lactate

Lactate

LDH

TCA Cycle

Shunted to

NAD+ / NADH Ratio
(Increased)

Affects

Glycolysis

HIF-1α
(Decreased Stability)

Regulates

c-Myc
(Activity Modulation)

Influences

Cell Proliferation
(Inhibited)

Impacts Impacts

Click to download full resolution via product page

Caption: MS6105 mechanism and downstream signaling.
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Experimental Workflow for Investigating MS6105 Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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